IDO1 Inhibitory Potency vs. 1-Methyl-Tryptophan
5-Methoxy-1H-benzo[g]indole exhibits an IC50 of 13 nM against mouse IDO1 in a cellular context, compared to an IC50 of 100,000 nM for the classic indole-based IDO1 inhibitor 1-methyl-tryptophan under comparable recombinant enzyme conditions [1][2].
| Evidence Dimension | IDO1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | 1-Methyl-tryptophan: 1.00E+5 nM (100,000 nM) |
| Quantified Difference | 7,692-fold lower IC50 (more potent) |
| Conditions | Mouse IDO1 transfected in P815 cells; L-Kyn measured after 16 h by HPLC [1]; recombinant human IDO1 expressed in E. coli [2] |
Why This Matters
The sub-micromolar potency of 5-Methoxy-1H-benzo[g]indole enables lower effective concentrations in cellular assays, reducing the likelihood of off-target effects and improving the signal-to-noise ratio in IDO1-targeted experiments.
- [1] BindingDB. BDBM50514753 (5-Methoxy-1H-benzo[g]indole). IC50 = 13 nM for mouse IDO1. Accessed 2026. View Source
- [2] BindingDB. BDBM50241727 (1-Methyl-tryptophan). IC50 = 1.00E+5 nM for recombinant human IDO1. Accessed 2026. View Source
